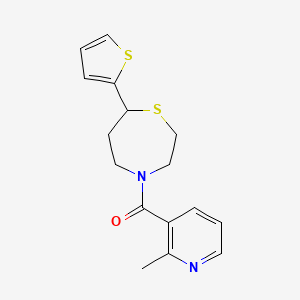

(2-Methylpyridin-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

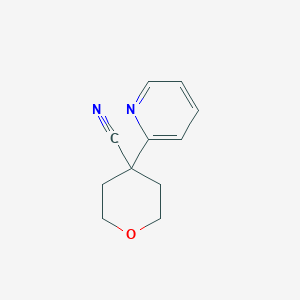

(2-Methylpyridin-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. This compound is a thiazepane derivative that has been synthesized through various methods. The purpose of

Applications De Recherche Scientifique

Synthesis and Spectral Characterization

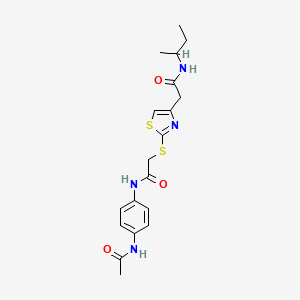

The compound (2-Methylpyridin-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone, while not directly mentioned, relates closely to the study of novel thiazole and thiophene derivatives synthesized and characterized through various spectroscopic techniques. These compounds were analyzed for their structural properties using UV, IR, NMR, and mass spectrometry. Theoretical studies, including density functional theory (DFT) calculations, provided insights into their equilibrium geometry, bonding features, and vibrational wave numbers. This comprehensive characterization supports the potential of similar compounds in various scientific applications, particularly due to their structural versatility and reactivity properties (Shahana & Yardily, 2020).

Antibacterial Activity

In the realm of medicinal chemistry, derivatives similar to (2-Methylpyridin-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone have been synthesized and subjected to molecular docking studies to evaluate their antibacterial potential. The study provided a molecular basis for the antibacterial activity of these compounds, suggesting their utility in developing new antibacterial agents. The structural optimization and analysis of their electronic properties through DFT calculations further elucidate their mechanism of action at the molecular level, indicating the compound's potential for contributing to novel antibacterial strategies (Shahana & Yardily, 2020).

Material Science Applications

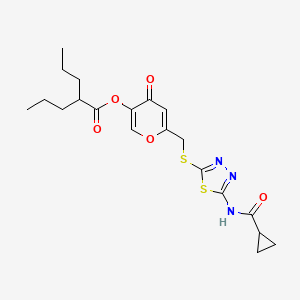

Substituted thiophenes, which share structural motifs with (2-Methylpyridin-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone, have been extensively studied for their applications in material science. These compounds exhibit a broad spectrum of biological and material science applications, including their use in organic field-effect transistors, organic light-emitting transistors (OLET), chemical sensors, and solar cells. The synthesis and crystal structure analysis of similar compounds underscore their importance in the development of new materials with potential electronic and photonic applications (Nagaraju et al., 2018).

Nonlinear Optical Properties

Thienyl-substituted pyridinium salts, which are structurally related to (2-Methylpyridin-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone, have been synthesized and analyzed for their second-order nonlinear optical (NLO) properties. This research highlights the potential of thiophene derivatives in the development of materials for NLO applications, leveraging their structural properties to enhance optical nonlinearity. Such materials are crucial for advancing photonic technologies and devices (Li et al., 2012).

Mécanisme D'action

Target of Action

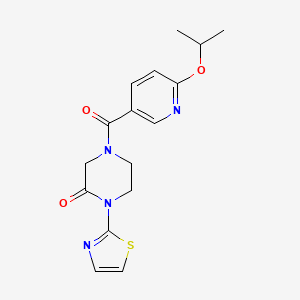

Compounds with similar structures, such as thiazole derivatives, have been found to have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Similar compounds, such as thiazole derivatives, are known to interact with their targets through various mechanisms, leading to a range of effects .

Biochemical Pathways

Thiazole derivatives, which share structural similarities with the compound, are known to affect various biochemical pathways .

Result of Action

Similar compounds, such as thiazole derivatives, have been found to have diverse biological activities .

Propriétés

IUPAC Name |

(2-methylpyridin-3-yl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2OS2/c1-12-13(4-2-7-17-12)16(19)18-8-6-15(21-11-9-18)14-5-3-10-20-14/h2-5,7,10,15H,6,8-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVYZYBZSPYJPFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)C(=O)N2CCC(SCC2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Methylpyridin-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2692475.png)

![2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2692487.png)

![2-O-tert-butyl 3-O-ethyl (3S,3aS,6aR)-6-oxo-1,3,3a,4,5,6a-hexahydrocyclopenta[c]pyrrole-2,3-dicarboxylate](/img/structure/B2692488.png)

![N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2692489.png)

![N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-3-fluoro-4-methoxybenzene-1-sulfonamide](/img/structure/B2692490.png)

![4-[3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl]morpholine](/img/structure/B2692494.png)